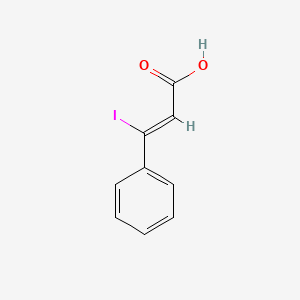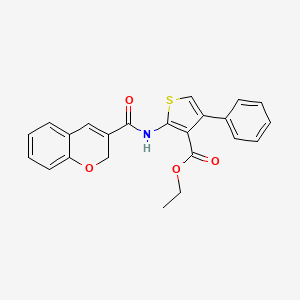
ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate” is a complex organic molecule that contains a chromene and a thiophene ring. Chromenes are a class of organic compounds with a backbone consisting of a benzene ring fused to a heterocyclic pyran ring . Thiophenes are sulfur-containing, five-membered heterocyclic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chromene and thiophene rings, and the introduction of the carboxamide and carboxylate groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a chromene ring (a benzene ring fused to a pyran ring) and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom). The “carboxamido” and “carboxylate” parts of the name suggest the presence of a carboxamide group (CONH2) and a carboxylate group (COO-), respectively .Chemical Reactions Analysis
Again, without specific studies or literature on this compound, it’s challenging to provide a detailed analysis of its chemical reactions .Aplicaciones Científicas De Investigación
Anticancer Applications
Rapid development of drug resistance in cancer cells is a significant barrier to effective treatment. Studies have shown that certain analogues of ethyl 2-(2H-chromene-3-carboxamido)-4-phenylthiophene-3-carboxylate, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (SHA 14-1) and its derivatives, can mitigate drug resistance and synergize with various cancer therapies, especially in leukemia cells. These compounds inhibit tumor cell growth through apoptosis induction, particularly targeting drug-resistant cancer cells, highlighting their potential as promising candidates for treating cancers with multiple drug resistance (Das et al., 2009).
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been explored. For instance, the synthesis and structural analysis of compounds like ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate have been investigated for their antimicrobial activities. Such studies provide insights into the potential use of these compounds in developing new antimicrobial agents (Radwan et al., 2020).
Chemical Synthesis and Structural Studies
Research has also focused on the efficient synthesis of densely functionalized 4H-chromene derivatives, showcasing the versatility of these compounds in chemical synthesis. Such work highlights the methods for creating various medicinally promising derivatives through atom-economical, one-pot multicomponent synthesis approaches (Boominathan et al., 2011).
Molecular and Conformational Analysis
Structural and conformational studies of chromene derivatives, including those related to this compound, have been conducted to understand their molecular properties better. These studies involve detailed analyses like crystal structure, Hirshfeld surface analysis, and theoretical studies to elucidate the molecular conformations and stability of these compounds (Gomes et al., 2019).
Mecanismo De Acción
Target of Action
Coumarin derivatives, which this compound is a part of, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Mode of Action
For instance, they have shown antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .
Biochemical Pathways
Coumarin derivatives have been known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Coumarin derivatives have been known to exhibit a wide range of biological activities, which would result in various molecular and cellular effects .
Direcciones Futuras
The future directions for research on a compound depend on its known properties and potential applications. For example, if this compound showed promising activity in preliminary tests, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its effects in more complex biological systems .
Propiedades
IUPAC Name |
ethyl 2-(2H-chromene-3-carbonylamino)-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-2-27-23(26)20-18(15-8-4-3-5-9-15)14-29-22(20)24-21(25)17-12-16-10-6-7-11-19(16)28-13-17/h3-12,14H,2,13H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESBRAOLEKIIBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2365213.png)
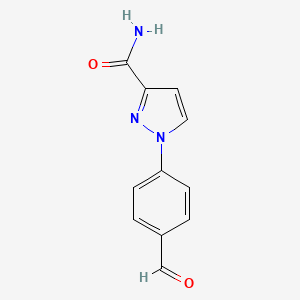
![3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2365216.png)

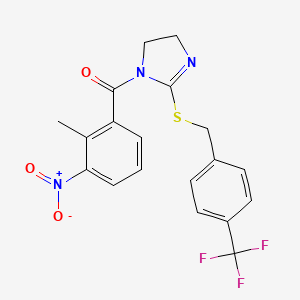
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2365222.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2365224.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365227.png)
![5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2365228.png)
![1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2365230.png)
![1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2365231.png)
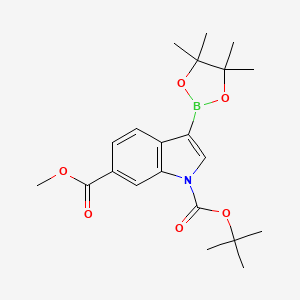
![3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2365233.png)
